molecular formula C7H7NO4 B13953587 1-(2-Methyl-5-nitrofuran-3-yl)ethanone

1-(2-Methyl-5-nitrofuran-3-yl)ethanone

Cat. No.: B13953587
M. Wt: 169.13 g/mol
InChI Key: HQGQJDKTVDTWEU-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-nitrofuran-3-yl)ethanone is a high-purity chemical compound with the CAS Number 23239-36-3. It features a molecular formula of C7H7NO4 and a molecular weight of 169.13 g/mol. This compound belongs to the nitrofuran family, a class of heterocyclic organic compounds characterized by a furan ring with a nitro group substituent. Nitrofuran derivatives are of significant and enduring interest in medicinal chemistry research due to their broad-spectrum biological activities. These compounds are recognized as a "warhead" in the design of new antimicrobial agents. The primary research value of nitrofuran derivatives lies in their unique mechanism of action, which involves reductive activation inside microbial cells by bacterial nitroreductase enzymes. This process generates highly reactive intermediate metabolites that can non-specifically bind to and inhibit multiple essential bacterial macromolecules. This includes the inhibition of synthesis for DNA, RNA, proteins, and cell wall components, as well as interference with enzymes of the citric acid cycle. This multi-target mechanism is a key area of study, as it may help in combating pathogens that have developed resistance to newer, more specific antibiotics. Consequently, this compound serves as a versatile and critical building block (synthon) in organic synthesis. It is used by researchers for the development of novel antibacterial compounds, including the synthesis of new 1,3,4-oxadiazole derivatives and other complex heterocyclic systems aimed at addressing the global challenge of antimicrobial resistance. This product is exclusively intended for research purposes and is not designed for human therapeutic or veterinary use.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

1-(2-methyl-5-nitrofuran-3-yl)ethanone

InChI

InChI=1S/C7H7NO4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3

InChI Key

HQGQJDKTVDTWEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Methyl-5-nitrofuran-3-yl)ethanone generally involves the construction of the nitrofuran ring with appropriate substitution, followed by introduction of the ethanone (acetyl) group at the 3-position of the furan ring. The methyl group is positioned at the 2-position of the furan ring. The preparation methods mainly utilize:

  • Functional group transformations on substituted furans.
  • Condensation and cyclization reactions involving hydrazides and aldehydes.
  • Selective acylation or alkylation of nitrofuran intermediates.

Detailed Synthetic Route from Literature

Synthesis via N-Acylhydrazone Cyclization (Most Documented Method)

A well-documented and reproducible method for synthesizing nitrofuran ethanone derivatives involves four main steps, as reported in multiple studies:

Step Reaction Reagents and Conditions Yield and Notes
1 Fischer Esterification Aromatic carboxylic acids esterified with alcohols under acidic conditions Quantitative yields
2 Hydrazinolysis Esters reacted with hydrazine hydrate (80%) to form aroylhydrazides Excellent yields
3 Condensation Aroylhydrazides condensed with 5-nitro-2-furaldehyde in ethanol with glacial acetic acid catalyst High yield and purity
4 Cyclization N-acylhydrazones cyclized with acetic anhydride under reflux at 140 °C Moderate to good yields (e.g., 66.4%)

Example:

  • The condensation of aroylhydrazides with 5-nitro-2-furaldehyde forms N-acylhydrazones, which upon cyclization with acetic anhydride yield 1-(2-(5-nitrofuran-2-yl)-5-(aryl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, structurally related to the target compound.

Spectroscopic Confirmation:

  • The formation of the ethanone group is confirmed by characteristic methyl proton signals in ^1H-NMR at 2.2–2.4 ppm.
  • The disappearance of NH and CH=N signals in the N-acylhydrazone stage confirms cyclization.
Alkylation and Regioselective Functionalization

In other synthetic approaches, regioselective alkylation of nitrofuran-containing heterocycles is achieved using sodium hydride and alkyl halides in anhydrous toluene, ensuring high regioselectivity (>99%) for the desired isomer.

  • This method can be adapted for selective methylation at the 2-position of the nitrofuran ring.
  • After alkylation, further functionalization such as oxidation or acylation introduces the ethanone group at the 3-position.
Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of nitrofuran derivatives, including those bearing ethanone substituents:

  • A mixture of amine precursors and 5-nitrofuran-2-carbaldehyde in DMSO/water with oxidizing agents under microwave irradiation at 100 °C for a few minutes yields nitrofuran-substituted heterocycles efficiently.
  • This method offers high yields (up to 85%) and shorter reaction times.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
N-Acylhydrazone Cyclization Aromatic esters, hydrazine hydrate, 5-nitro-2-furaldehyde, acetic anhydride Reflux in ethanol, 140 °C cyclization High purity, well-characterized Moderate yields, multi-step
Regioselective Alkylation Sodium hydride, alkyl halides, toluene Room temperature, 6 hours Excellent regioselectivity Requires strict anhydrous conditions
Microwave-Assisted Synthesis 4-amino-pyrazole derivatives, 5-nitrofuran-2-carbaldehyde, K2S2O8 Microwave irradiation, 100 °C, 3 min High yields, rapid synthesis Specialized equipment needed

Analytical and Spectroscopic Characterization

  • [^1H-NMR](pplx://action/followup): Methyl protons of ethanone appear at 2.2–2.4 ppm; aromatic and furan protons between 7.3–7.4 ppm.
  • [^13C-NMR](pplx://action/followup): Carbonyl carbon of ethanone typically resonates around 190–200 ppm.
  • IR Spectroscopy: Strong absorption bands near 1700 cm^-1 corresponding to ketone C=O stretch.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound derivatives.
  • Melting Point: Used to assess purity; reported melting ranges vary depending on substituents.

Chemical Reactions Analysis

Types of Reactions

ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic medium.

    Substitution: Electrophilic reagents, varying temperatures and solvents.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acids.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties due to the presence of the nitro group.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly antibiotics.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ETHANONE, 1-(2-METHYL-5-NITRO-3-FURANYL)- is primarily attributed to its nitro group. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects. The furan ring also contributes to the compound’s reactivity and ability to interact with various molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other ethanone derivatives, particularly those featuring substituted aromatic or heteroaromatic rings. Key analogs include:

Compound Name Structure Features Molecular Formula Molecular Weight Key Data Sources
1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone Chloro, methyl, nitro on phenyl ring C₉H₈ClNO₃ 213.62
1-(5-Chloro-2-nitrophenyl)ethanone Chloro, nitro on phenyl ring C₈H₆ClNO₃ 199.59
1-(2-Hydroxy-5-methylphenyl)ethanone Hydroxy, methyl on phenyl ring C₉H₁₀O₂ 150.17
1-(5-Methoxy-2-nitrophenyl)ethanone Methoxy, nitro on phenyl ring C₉H₉NO₄ 195.17
1-(2-Chloro-4-hydroxyphenyl)ethanone Chloro, hydroxy on phenyl ring C₈H₇ClO₂ 170.59

Key Observations :

  • Substituent Effects: The nitro group in 1-(2-Methyl-5-nitrofuran-3-yl)ethanone and its phenyl analogs (e.g., 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone) enhances electrophilic reactivity, making these compounds intermediates in nitration or coupling reactions .
  • Heterocyclic vs.

Comparison :

  • Furan-based ethanones may require protection of the oxygen heteroatom during nitration to avoid ring degradation, unlike phenyl analogs where nitration is more straightforward .
Physical and Chemical Properties
Property This compound (Inferred) 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone 1-(5-Methoxy-2-nitrophenyl)ethanone
Melting Point Not reported Not reported 134°C (for 2-nitro derivatives)
Solubility Likely polar aprotic solvents (e.g., DMSO) Insoluble in water; soluble in organic solvents Similar to phenyl analogs
Reactivity Electrophilic at nitro group; furan ring prone to oxidation Nitro group participates in reduction reactions Nitro group stabilizes aromatic ring

Notes:

  • The nitrofuran ring may confer higher oxidative instability compared to phenyl analogs .
  • Hydroxy- and methoxy-substituted ethanones exhibit increased acidity due to electron-withdrawing effects .

Comparison :

  • The nitro group in this compound may enhance biological activity but also increase toxicity concerns relative to non-nitro analogs .

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